molecular formula C13H25N3O B13567339 1-(4-(Azetidin-3-yl)piperazin-1-yl)-2-methylpentan-1-one

1-(4-(Azetidin-3-yl)piperazin-1-yl)-2-methylpentan-1-one

Cat. No.: B13567339
M. Wt: 239.36 g/mol
InChI Key: WHNOWNHVPSNFCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(Azetidin-3-yl)piperazin-1-yl)-2-methylpentan-1-one is a chemical compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Azetidin-3-yl)piperazin-1-yl)-2-methylpentan-1-one typically involves the reaction of azetidine with piperazine under controlled conditions. The process may include steps such as:

    Formation of Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Coupling with Piperazine: The azetidine ring is then coupled with piperazine using reagents like coupling agents or catalysts to facilitate the reaction.

    Introduction of Methylpentanone Group:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Azetidin-3-yl)piperazin-1-yl)-2-methylpentan-1-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-(Azetidin-3-yl)piperazin-1-yl)-2-methylpentan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-(Azetidin-3-yl)piperazin-1-yl)-2-methylpentan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(Azetidin-3-yl)piperazin-1-yl)pyrimidine hydrochloride
  • (4-(Azetidin-3-yl)piperazin-1-yl)(phenyl)methanone

Uniqueness

1-(4-(Azetidin-3-yl)piperazin-1-yl)-2-methylpentan-1-one stands out due to its unique combination of an azetidine ring and a piperazine ring, which imparts distinct chemical and biological properties. Its structural features make it a versatile compound for various applications, differentiating it from other similar compounds.

Properties

Molecular Formula

C13H25N3O

Molecular Weight

239.36 g/mol

IUPAC Name

1-[4-(azetidin-3-yl)piperazin-1-yl]-2-methylpentan-1-one

InChI

InChI=1S/C13H25N3O/c1-3-4-11(2)13(17)16-7-5-15(6-8-16)12-9-14-10-12/h11-12,14H,3-10H2,1-2H3

InChI Key

WHNOWNHVPSNFCT-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C(=O)N1CCN(CC1)C2CNC2

Origin of Product

United States

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